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Compound of Interest

Compound Name: Basic brown 16

Cat. No.: B008369 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Basic Brown 16, also known as C.I. 12250, is a cationic monoazo dye used as a direct

colorant in semi-permanent hair coloring formulations.[1][2] Its chemical name is 8-[(4-

Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride.[1][3]

Accurate quantification of this dye in solutions is critical for quality control, formulation

development, and environmental monitoring.[4] UV-Visible spectrophotometry offers a rapid,

simple, and cost-effective method for determining its concentration.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution

is directly proportional to the concentration of the absorbing species and the path length of the

light passing through the solution.[5][6][7] By measuring the absorbance of a Basic Brown 16
solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately

determined.[4]

Physicochemical and Spectroscopic Properties
A summary of the key properties of Basic Brown 16 is presented below.

Table 1: Physicochemical Properties of Basic Brown 16
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Property Value Reference

IUPAC Name

[8-[(4-aminophenyl)diazenyl]-7-

hydroxynaphthalen-2-yl]-

trimethylazanium chloride

[8]

CAS Number 26381-41-9 [8][9][10]

Molecular Formula C₁₉H₂₁ClN₄O [8][9][10]

Molecular Weight 356.85 g/mol [8][10]

Appearance Dark green to black powder [1]

Solubility
Water: > 100 g/L; Ethanol: 10-

100 g/L
[1]

Table 2: Spectroscopic Data for Basic Brown 16

Wavelength of
Maximum
Absorbance (λmax)

Molar Extinction
Coefficient (ε)

Notes Reference

478 nm 22770 L·mol⁻¹·cm⁻¹

This peak is

responsible for the

brown color and is

typically used for

quantification.[4]

[1]

259 nm 18630 L·mol⁻¹·cm⁻¹ - [1]

218 nm 37430 L·mol⁻¹·cm⁻¹ - [1]

Experimental Protocol
Principle
The quantitative determination of Basic Brown 16 relies on the Beer-Lambert Law:

A = εcl
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Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity or extinction coefficient (L·mol⁻¹·cm⁻¹), a constant

specific to the substance at a given wavelength.[7]

c is the concentration of the substance (mol·L⁻¹)

l is the path length of the light through the sample (typically 1 cm for a standard cuvette).[7]

A calibration curve is generated by plotting the absorbance of several standard solutions of

known concentrations versus their respective concentrations. This curve is then used to

determine the concentration of an unknown sample from its measured absorbance.[7]

Materials and Instrumentation
Instrumentation:

UV-Visible Spectrophotometer (capable of scanning from 200-800 nm)

Analytical Balance

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

Pipettes (various sizes)

Quartz or glass cuvettes (1 cm path length)

Reagents:

Basic Brown 16 powder (≥95% purity)[9]

Solvent: Deionized water or ethanol, depending on the sample matrix. Water is suitable

given the dye's high solubility.[1]

Protocol Steps
Step 1: Preparation of a Stock Solution (e.g., 100 mg/L)
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Accurately weigh 10.0 mg of Basic Brown 16 powder using an analytical balance.

Quantitatively transfer the powder to a 100 mL volumetric flask.

Add approximately 70 mL of the chosen solvent (e.g., deionized water) to the flask.

Gently swirl the flask until the dye is completely dissolved.

Bring the solution to the 100 mL mark with the solvent.

Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L

stock solution.

Step 2: Preparation of Standard Solutions

Prepare a series of standard solutions by serially diluting the stock solution. An example set of

standards is provided below.

Table 3: Preparation of Standard Solutions from 100 mg/L Stock

Target Concentration
(mg/L)

Volume of Stock Solution
(mL)

Final Volume (mL)

1.0 0.10 10

2.5 0.25 10

5.0 0.50 10

7.5 0.75 10

10.0 1.00 10

Step 3: Determination of λmax

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Use one of the prepared standard solutions (e.g., 5.0 mg/L).
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Fill a cuvette with the solvent to be used as a blank and zero the instrument.

Rinse the cuvette with the standard solution, then fill it.

Perform a wavelength scan from 350 nm to 600 nm.

Identify the wavelength that gives the maximum absorbance. This is the λmax, which should

be approximately 478 nm.[1][4] All subsequent measurements should be performed at this

fixed wavelength.

Step 4: Generation of the Calibration Curve

Set the spectrophotometer to the determined λmax (e.g., 478 nm).

Re-zero the instrument with the solvent blank.

Measure the absorbance of each prepared standard solution, starting from the least

concentrated.

Rinse the cuvette with the next standard before filling to avoid cross-contamination.

Record the absorbance for each concentration.

Plot Absorbance (y-axis) vs. Concentration (x-axis).

Perform a linear regression on the data points. The resulting line should pass through the

origin, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

Step 5: Measurement of Unknown Sample Concentration

If necessary, dilute the unknown sample so that its absorbance falls within the linear range of

the calibration curve (e.g., between the absorbance of the lowest and highest standards).

Measure the absorbance of the (diluted) unknown sample at the λmax.

Use the equation of the line from the linear regression (y = mx + b, where y is absorbance

and x is concentration) to calculate the concentration of the unknown sample.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_142.pdf
https://www.benchchem.com/product/b008369
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain

the concentration in the original, undiluted sample.

Visualized Workflow and Relationships
The logical flow of the experimental protocol is outlined below.

1. Prepare Stock Solution
(e.g., 100 mg/L)

2. Prepare Standard Solutions
(Serial Dilution)

Dilute

3. Determine λmax
(Wavelength Scan)

4. Measure Absorbance
of Standards @ λmax

Set Wavelength

5. Generate Calibration Curve
(Abs vs. Conc.)

8. Calculate Concentration
(Using Calibration Curve)

Use Linear Equation
y = mx + b

6. Prepare Unknown Sample
(Dilute if necessary)

7. Measure Absorbance
of Unknown @ λmax

Click to download full resolution via product page

Caption: Experimental workflow for spectrophotometric analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ec.europa.eu [ec.europa.eu]

2. ewg.org [ewg.org]

3. ec.europa.eu [ec.europa.eu]

4. Basic brown 16 | 26381-41-9 | Benchchem [benchchem.com]

5. Beer–Lambert law - Wikipedia [en.wikipedia.org]

6. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

7. edinst.com [edinst.com]

8. Basic Brown 16 | C19H21ClN4O | CID 117785 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. Basic Brown 16 | CymitQuimica [cymitquimica.com]

10. BASIC BROWN 16 CAS#: 26381-41-9 [m.chemicalbook.com]

To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of
Basic Brown 16 Concentration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008369#spectrophotometric-determination-of-basic-
brown-16-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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